molecular formula C21H21FN2O2 B11058229 1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11058229
M. Wt: 352.4 g/mol
InChI Key: NMRFSMZVJIUBAA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-fluorophenyl group and a 4-phenylpiperidin-1-yl group. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then reacted with pyrrolidine-2,5-dione under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like sulfur to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Bromophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-Fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom in the 4-fluorophenyl group. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity to molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H21FN2O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21FN2O2/c22-17-6-8-18(9-7-17)24-20(25)14-19(21(24)26)23-12-10-16(11-13-23)15-4-2-1-3-5-15/h1-9,16,19H,10-14H2

InChI Key

NMRFSMZVJIUBAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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